Benzeneacetic acid, 2-(1-oxo-3-phenyl-2-propen-1-yl)-
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Overview
Description
Benzeneacetic acid, 2-(1-oxo-3-phenyl-2-propen-1-yl)- is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-(1-oxo-3-phenyl-2-propen-1-yl)- typically involves the reaction of benzeneacetic acid with cinnamaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine, which facilitates the formation of the desired product through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2-(1-oxo-3-phenyl-2-propen-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: This reaction can convert the compound into alcohols or alkanes.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce benzoic acid derivatives, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Benzeneacetic acid, 2-(1-oxo-3-phenyl-2-propen-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-(1-oxo-3-phenyl-2-propen-1-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog with similar aromatic properties.
Cinnamic acid: Shares the propenyl group but lacks the benzeneacetic acid moiety.
Benzoylformic acid: Contains a similar aromatic structure but differs in functional groups.
Uniqueness
Benzeneacetic acid, 2-(1-oxo-3-phenyl-2-propen-1-yl)- is unique due to its combination of aromatic and aliphatic components, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
104907-56-4 |
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Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[2-[(E)-3-phenylprop-2-enoyl]phenyl]acetic acid |
InChI |
InChI=1S/C17H14O3/c18-16(11-10-13-6-2-1-3-7-13)15-9-5-4-8-14(15)12-17(19)20/h1-11H,12H2,(H,19,20)/b11-10+ |
InChI Key |
WYMHSNMDHJMEFZ-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2CC(=O)O |
Origin of Product |
United States |
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